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2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine Documentation Hub

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  • Product: 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine
  • CAS: 1462951-03-6

Core Science & Biosynthesis

Foundational

potential therapeutic targets for 2-isopropoxy-aniline derivatives

Whitepaper: Therapeutic Targeting and Pharmacological Utility of 2-Isopropoxyaniline Derivatives in Modern Drug Discovery Executive Summary In the landscape of rational drug design, the strategic placement of specific fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Therapeutic Targeting and Pharmacological Utility of 2-Isopropoxyaniline Derivatives in Modern Drug Discovery

Executive Summary

In the landscape of rational drug design, the strategic placement of specific functional groups dictates both the pharmacokinetic viability and the pharmacodynamic precision of a therapeutic agent. As a Senior Application Scientist, I have observed that the 2-isopropoxyaniline (also known as o-isopropoxyaniline) moiety is frequently underappreciated, yet it serves as a highly privileged building block in medicinal chemistry. The unique steric bulk of the ortho-isopropoxy group, combined with its electron-donating properties and hydrogen-bond acceptor capacity, forces distinct dihedral angles when coupled to heterocyclic cores. This structural constraint reliably generates stable atropisomers and precisely fills hydrophobic sub-pockets in target proteins.

This technical guide synthesizes the mechanistic causality, target validation, and self-validating experimental workflows for 2-isopropoxyaniline derivatives across oncology, lysosomal storage disorders, and cytoskeletal dynamics.

Structural Rationale: The Biophysics of the 2-Isopropoxyaniline Moiety

The utility of 2-isopropoxyaniline lies in its highly specific physicochemical footprint. When the primary amine is incorporated into a larger scaffold (e.g., via Buchwald-Hartwig amination or amide coupling), the adjacent isopropoxy group exerts severe steric hindrance. This restricts the free rotation of the phenyl ring, often locking the molecule into a specific bioactive conformation (atropisomerism)[1]. Furthermore, the isopropoxy group modulates the calculated partition coefficient (cLogP) more effectively than smaller methoxy groups, enhancing membrane permeability without the severe aqueous solubility penalties associated with larger aliphatic chains[2].

Core Therapeutic Targets

A. Mutant Isocitrate Dehydrogenase 1 (mIDH1) in Oncology

Neomorphic mutations in IDH1 (primarily R132H and R132C) are oncogenic drivers in acute myeloid leukemia (AML) and low-grade gliomas[1]. Wild-type IDH1 converts isocitrate to α -ketoglutarate ( α -KG). However, mIDH1 utilizes NADPH to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG), leading to severe epigenetic dysregulation[1].

Mechanistic Causality: 2-Isopropoxyaniline is a critical precursor in the synthesis of 2H-1 λ ^2^-pyridin-2-one and quinoline-dione mIDH1 inhibitors[1]. The ortho-isopropoxy group acts as a hydrophobic anchor, wedging into the allosteric pocket of the mIDH1 homodimer. This steric wedge prevents the conformational shift required for NADPH binding, effectively silencing the neomorphic activity[1].

mIDH1_Mechanism A Isocitrate B WT IDH1 A->B C α-Ketoglutarate (α-KG) B->C NADP+ -> NADPH D Mutant IDH1 (mIDH1) C->D NADPH -> NADP+ E D-2-Hydroxyglutarate (Oncometabolite) D->E Neomorphic Activity F 2-Isopropoxyaniline Derived Inhibitor F->D Allosteric Blockade

Fig 1. Mechanistic pathway of mIDH1 neomorphic activity and allosteric inhibition.

B. Glucocerebrosidase (GCase) Chaperones for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to misfolded GCase that is degraded in the endoplasmic reticulum (ER)[2].

Mechanistic Causality: 1,3,5-triazine-2,4-diamine derivatives utilizing N4-phenyl modifications (derived from 2-isopropoxyaniline) act as pharmacological chaperones[2]. By binding to the active site of GCase at the neutral pH of the ER, they thermodynamically stabilize the enzyme, allowing it to traffic to the lysosome. The isopropoxy group is critical here: it provides the exact lipophilicity needed to cross the ER membrane while avoiding the complete loss of water solubility seen in larger alkoxy derivatives[2]. Once in the acidic lysosome, the high concentration of natural substrate displaces the inhibitor.

C. Cytoskeletal Dynamics: Colchicine-Site Tubulin Inhibitors

Microtubule dynamics are a validated target for solid tumor therapy and vascular-disrupting agents[3].

Mechanistic Causality: Condensation of 2-isopropoxyaniline with cyclohexanediones yields potent αβ -tubulin inhibitors[3]. The 2-alkoxyphenyl ring acts as a bioisostere for the trimethoxyphenyl ring of colchicine. Docking studies confirm that the isopropoxy group projects into a hydrophobic sub-pocket at the αβ -tubulin interface, preventing heterodimer polymerization and inducing G2/M phase cell cycle arrest[3].

D. ALK Kinase Inhibition

Anaplastic Lymphoma Kinase (ALK) is a major target in non-small cell lung cancer (NSCLC). Derivatives such as 4-bromo-5-cyclopropyl-2-isopropoxyaniline are utilized as advanced intermediates to construct the hinge-binding core of next-generation ALK inhibitors[4]. The isopropoxy moiety occupies the solvent-exposed hydrophobic channel adjacent to the ATP-binding site, increasing kinase selectivity[4].

Quantitative Data Summary

Target Enzyme/ProteinDisease IndicationDerivative ClassRole of 2-Isopropoxyaniline Moiety
Mutant IDH1 (R132H) AML, GliomaPyridin-2-ones, Quinoline-dionesInduces atropisomerism; fills hydrophobic allosteric pocket[1].
Glucocerebrosidase Gaucher Disease1,3,5-Triazine-2,4-diaminesModulates cLogP for ER penetration; acts as a chaperone[2].
αβ -Tubulin Solid TumorsCyclohexanedionesMimics colchicine trimethoxyphenyl ring; binds tubulin interface[3].
ALK Kinase NSCLCPyridinyl-aminopyrimidinesEnhances kinase hinge-binding affinity via steric constraints[4].

Self-Validating Experimental Protocols

As an application scientist, I mandate that screening protocols must be inherently self-validating to eliminate false positives (e.g., pan-assay interference compounds or fluorescent quenchers).

Protocol 1: Diaphorase-Coupled Resazurin Assay for mIDH1 Inhibition

Logic: This is a "gain-of-signal" assay. Active mIDH1 consumes NADPH. If a 2-isopropoxyaniline derivative successfully inhibits mIDH1, NADPH is preserved. The coupling enzyme (diaphorase) then uses this preserved NADPH to reduce resazurin into highly fluorescent resorufin. Therefore, true inhibitors yield a high fluorescent signal, mathematically protecting against false positives caused by fluorescent quenching[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA). Reconstitute recombinant mIDH1 (R132H), α -KG, and NADPH.

  • Compound Plating: Dispense 2-isopropoxyaniline derivatives into 1536-well black microplates using acoustic liquid handling (e.g., Echo 550) to achieve a final concentration gradient (0.1 nM to 38 μ M)[1]. Include DMSO as a vehicle control.

  • Enzyme Incubation: Add 2 μ L of mIDH1 enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Add 2 μ L of substrate mix ( α -KG and NADPH). Incubate for 60 minutes at room temperature.

  • Coupled Detection: Add 2 μ L of detection mix (diaphorase and resazurin). Incubate for 10 minutes.

  • Quantification: Read fluorescence at Ex: 540 nm / Em: 590 nm.

  • Self-Validation Check: Calculate the Z'-factor using positive (known inhibitor, e.g., ML309) and negative (DMSO) controls. The assay is only validated if Z' > 0.60[1].

Assay_Workflow S1 1. Compound Library Dispensing (Acoustic Transfer) S2 2. mIDH1 Enzyme Incubation (Allow Allosteric Binding) S1->S2 S3 3. Substrate Addition (α-KG + NADPH) S2->S3 S4 4. Diaphorase Detection (Resazurin -> Resorufin) S3->S4 S5 5. Data Validation (Z'-factor > 0.60 required) S4->S5

Fig 2. High-throughput screening (qHTS) workflow for mIDH1 inhibitor validation.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Logic: Microtubule assembly scatters light. By measuring absorbance at 340 nm, we track polymerization in real-time. To self-validate, the assay runs parallel controls: a vehicle (normal polymerization curve), Paclitaxel (rapid hyper-polymerization), and Colchicine (flatline/no polymerization). If the 2-isopropoxyaniline derivative is a true colchicine-site binder, its kinetic curve must perfectly mirror the colchicine control[3].

Step-by-Step Methodology:

  • Preparation: Dilute highly purified porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice.

  • Compound Addition: In a pre-chilled 96-well half-area UV-transparent plate, add 5 μ L of the 2-isopropoxyaniline derivative (10 μ M final). Add Paclitaxel (stabilizer) and Colchicine (destabilizer) to control wells.

  • Initiation: Rapidly transfer 45 μ L of the cold tubulin solution to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A true hit will demonstrate a Vmax approaching zero, validating its mechanism as a destabilizing agent[3].

References

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.National Institutes of Health (NIH) / ACS.
  • N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease.National Institutes of Health (NIH) / PMC.
  • RSC Advances: Colchicine-site binders and Tubulin Inhibition.Royal Society of Chemistry.
  • ALK kinase inhibitor, and preparation method and uses thereof (US10023593B2).Google Patents.

Sources

Exploratory

Advanced Spectroscopic Characterization of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine (Molecular Formula: C₁₅H₂₅N₃O; MW: 263.38 g/mol ) is a highly specialized aniline derivative. It serves as a critical structural motif and synthetic intermediate in the development of targeted kinase inhibitors, particularly in the oncology space for ALK and EGFR mutations. Because the purity and structural integrity of such intermediates directly dictate the efficacy and safety profiles of the final Active Pharmaceutical Ingredient (API), rigorous analytical characterization is mandatory.

This whitepaper provides an in-depth, self-validating spectroscopic workflow—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unequivocally elucidate and verify the structure of this molecule.

Multi-Modal Analytical Workflow

To ensure absolute structural confirmation, we employ an orthogonal analytical strategy. The logic governing this workflow dictates that mass spectrometry confirms the molecular weight and primary connectivity, NMR maps the exact atomic framework and stereoelectronic environment, and FT-IR verifies the presence of specific functional groups.

G A Sample Prep: 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine B LC-HRMS (ESI+) A->B C NMR (1H, 13C) 400 MHz, CDCl3 A->C D FT-IR (ATR) Neat Solid A->D E Mass & Fragmentation [M+H]+ 264.2076 B->E F Structural Elucidation Connectivity & Conformation C->F G Functional Group Verification (NH2, Ether) D->G H Data Synthesis & Structural Confirmation E->H F->H G->H

Fig 1: Multi-modal spectroscopic validation workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS-ESI)

Protocol & Causality

Methodology: Samples are diluted to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid. The analysis is performed using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Causality: Electrospray Ionization in positive mode (ESI+) is explicitly chosen because the molecule contains two highly basic tertiary amine nitrogens within the piperazine ring and a primary aniline nitrogen. The acidic matrix ensures near 100% protonation efficiency, yielding a robust [M+H]⁺ signal [3]. Self-Validating System: The protocol is self-validating via a pre-run infusion of a sodium formate calibration cluster. This ensures the mass accuracy remains strictly < 5 ppm across the m/z 50–1000 range, conforming to ICH Q2(R1) guidelines for analytical precision [1].

Fragmentation Pathway & Data Interpretation

Collision-Induced Dissociation (CID) of the precursor ion at m/z 264.21 predominantly yields a diagnostic fragment at m/z 164.10. This corresponds to the heterolytic cleavage of the benzylic C-N bond, resulting in the loss of the N-methylpiperazine moiety (neutral loss of 100 Da). The remaining fragment is a resonance-stabilized 2-isopropoxy-4-methylenecyclohexa-2,4-dien-1-iminium ion, a classic and highly predictable fragmentation pathway for benzylic amines[3].

Table 1: HRMS (ESI-TOF) Data Summary

SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ C₁₅H₂₆N₃O⁺264.2076264.2081+1.9100% (Base Peak)
Fragment 1 C₁₀H₁₄NO⁺164.1075164.1072-1.865%
Fragment 2 C₅H₁₁N₂⁺99.092299.0925+3.025%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol & Causality

Methodology: 15 mg of the analyte is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Spectra are acquired on a 400 MHz spectrometer at 298 K. Causality: CDCl₃ is selected because it readily dissolves the free-base amine without inducing the rapid proton exchange seen in protic solvents (like CD₃OD), which would otherwise mask the critical -NH₂ signal. Self-Validating System: System suitability is verified by the sharp singlet of the TMS internal standard at exactly 0.00 ppm. This validates magnetic field homogeneity (shimming) and provides an absolute zero-point for chemical shift calibration, ensuring inter-laboratory reproducibility [2].

¹H and ¹³C NMR Interpretation

The stereoelectronic environment of the benzene ring is heavily influenced by its substituents. The primary aniline (-NH₂) and the isopropoxy ether (-O-iPr) are both strongly electron-donating via resonance (+R effect). This high electron density severely shields the aromatic protons, pushing them significantly upfield into the 6.6–6.8 ppm range, which is diagnostic for electron-rich anilines [2].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
6.80d1.81HAr-H (C3, meta to NH₂)
6.68dd8.0, 1.81HAr-H (C5)
6.62d8.01HAr-H (C6, ortho to NH₂)
4.52sept6.01H-O-CH (CH₃)₂
3.85br s-2H-NH₂
3.42s-2HAr-CH₂ -N
2.48br m-8HPiperazine -CH₂ -
2.28s-3HN-CH₃
1.35d6.06H-O-CH(CH₃ )₂

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
145.2CqAr-C (C2, attached to O-iPr)
136.1CqAr-C (C1, attached to NH₂)
128.4CqAr-C (C4, attached to CH₂)
121.3CHAr-C (C5)
114.5CHAr-C (C6)
112.1CHAr-C (C3)
71.2CH-O-C H(CH₃)₂
62.8CH₂Ar-C H₂-N
55.1, 53.0CH₂Piperazine Ring Carbons
46.2CH₃N-C H₃
22.4CH₃-O-CH(C H₃)₂ (2C)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol & Causality

Methodology: Spectra are acquired using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. The neat solid sample is pressed directly onto the crystal (32 scans, 4 cm⁻¹ resolution). Causality: ATR-FTIR is chosen over traditional KBr pellet preparation to eliminate moisture absorption artifacts (water bands at 3300 cm⁻¹ and 1640 cm⁻¹) that frequently confound the interpretation of primary amine signals [2]. Self-Validating System: A background air spectrum is collected immediately prior to the sample scan. The absence of anomalous CO₂ (2350 cm⁻¹) or H₂O vapor peaks in the final subtracted spectrum validates the optical path integrity and ensures the peaks observed belong solely to the analyte.

Functional Group Mapping

The IR spectrum provides definitive proof of the primary amine via a characteristic high-frequency doublet, representing the asymmetric and symmetric stretching vibrations of the N-H bonds. Furthermore, the strong asymmetric C-O-C stretch at 1225 cm⁻¹ confirms the presence of the alkyl aryl ether (isopropoxy group).

Table 4: FT-IR (ATR) Spectral Data

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3452, 3358Weak, DoubletPrimary Amine (N-H asymmetric/symmetric stretch)
2975, 2935, 2805Medium, MultipletAliphatic C-H stretch (isopropoxy, piperazine)
1622Medium, SharpN-H bending (scissoring) / Aromatic C=C stretch
1515Strong, SharpAromatic C=C stretch
1225Strong, BroadAsymmetric C-O-C stretch (Alkyl aryl ether)
1142MediumSymmetric C-O-C stretch

Conclusion

The orthogonal application of HRMS, NMR, and FT-IR provides a watertight, self-validating data package for 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. The exact mass and fragmentation patterns confirm the molecular weight and benzylic-amine connectivity. The ¹H/¹³C NMR spectra map the highly shielded, electron-rich aromatic core, while ATR-FTIR definitively proves the presence of the primary aniline and ether functional groups. Together, these methodologies fulfill stringent regulatory requirements for the structural elucidation of critical pharmaceutical intermediates.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link][1]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link][2]

  • Title: Interpretation of Mass Spectra, 4th Edition Source: RedShelf / University Science Books URL: [Link][3]

Sources

Foundational

Molecular Modeling of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive walkthrough of the molecular modeling of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, a compound of interest in contemporary drug discovery. We will nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the molecular modeling of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, a compound of interest in contemporary drug discovery. We will navigate the theoretical underpinnings and practical applications of a multi-faceted computational approach, from initial structure preparation to advanced molecular dynamics and quantum mechanical analyses. This document is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and expert insights to facilitate a deeper understanding of the molecule's potential therapeutic value. The methodologies detailed herein are self-validating and grounded in authoritative scientific literature, ensuring a robust and reproducible workflow.

Introduction: The Rationale for Molecular Modeling in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Molecular modeling has emerged as an indispensable tool to de-risk and expedite this process.[1] By simulating the behavior of molecules at an atomic level, we can predict their interactions with biological targets, understand their pharmacokinetic properties, and rationally design more potent and selective drug candidates.[1][2]

The subject of this guide, 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine (henceforth referred to as "our compound"), possesses structural motifs commonly found in kinase inhibitors.[3][4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[3] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that our compound is a potential kinase inhibitor. This allows us to frame the molecular modeling workflow within the context of a well-understood and highly relevant class of drug targets.

This guide will provide a step-by-step protocol for a comprehensive in silico evaluation of our compound, demonstrating how computational techniques can be leveraged to build a compelling case for its further development.

Ligand Preparation: Establishing a High-Fidelity Molecular Representation

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures. This section details the crucial steps for preparing our compound for subsequent simulations.

2D to 3D Structure Generation

The starting point is the 2D chemical structure of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine.

PropertyValueSource
Molecular FormulaC14H23N3O[5][6]
Molecular Weight249.35 g/mol [5][6]
CAS Number1280594-97-9[5][6]

This 2D representation is then converted into a 3D conformation using a standard molecular builder program. It is critical to generate a low-energy 3D conformer. This can be achieved through a preliminary geometry optimization using a fast molecular mechanics force field.

Tautomeric and Ionization State Prediction

The biological activity of a small molecule is exquisitely sensitive to its protonation state. At physiological pH (typically modeled at 7.4), the amine groups in our compound can exist in different ionization states. It is imperative to predict the most likely state. This is typically accomplished using pKa prediction software. For our compound, the piperazine nitrogen is likely to be protonated at physiological pH.

Conformational Analysis

Small molecules are not static entities; they are flexible and can adopt a multitude of conformations. A thorough conformational search is necessary to identify the low-energy conformers that are most likely to be biologically relevant. This can be performed using various algorithms, such as systematic or stochastic searches.

Force Field Selection and Parameterization: The Engine of Molecular Mechanics

Molecular mechanics (MM) methods, which are the foundation of molecular dynamics simulations, rely on a set of parameters known as a force field to describe the potential energy of a system.[7][8] The choice of force field is a critical decision that directly impacts the accuracy of the simulations.[8]

For drug-like small molecules, several well-validated force fields are available, including:

  • OPLS (Optimized Potentials for Liquid Simulations): Known for its accuracy in predicting condensed-phase properties.[9]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Widely used for biomolecular simulations and has a general force field (CGenFF) for drug-like molecules.[7]

  • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids.[7]

  • OpenFF (Open Force Field): A modern, open-source force field that uses direct chemical perception.[10]

For our compound, we will select the OPLS4 force field, which offers broad coverage for drug-like molecules and has been shown to provide accurate results.[9] The parameters for our compound will be assigned using a parameterization tool. It is crucial to check for any missing parameters and to validate the assigned parameters to ensure they are appropriate for the chemical moieties present in our molecule.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[3] This provides the initial hypothesis of the binding mode, which can then be refined and validated using more rigorous methods like molecular dynamics.

Receptor Preparation

As our hypothetical target is a kinase, we would first need to select a specific kinase and obtain its 3D structure, typically from the Protein Data Bank (PDB). The receptor structure must be carefully prepared by adding hydrogen atoms, assigning protonation states to titratable residues, and removing any non-essential water molecules or co-factors.

Docking Protocol

The prepared ligand (our compound) is then docked into the ATP-binding site of the prepared kinase receptor. The docking algorithm will explore a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to ensure they are chemically reasonable and make sense in the context of the known structure-activity relationships of kinase inhibitors.

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the ligand-receptor complex over time.[1][2] This provides invaluable insights into the stability of the binding pose, the key interactions that mediate binding, and the conformational changes that may occur upon ligand binding.

System Setup

The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system. The system is then subjected to a series of energy minimization and equilibration steps to relax any steric clashes and bring the system to the desired temperature and pressure.

Production MD

Following equilibration, a production MD simulation is run for a duration sufficient to observe the system's behavior, typically in the range of nanoseconds to microseconds. The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms at each time step, is saved for analysis.

Trajectory Analysis

The MD trajectory is analyzed to extract a wealth of information, including:

  • Root Mean Square Deviation (RMSD): To assess the stability of the ligand and the protein backbone.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the receptor.

  • Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.[1]

Quantum Mechanics in Drug Design: A Deeper Level of Accuracy

While molecular mechanics force fields are computationally efficient, they are based on classical physics and cannot explicitly model electronic effects.[11][12] Quantum mechanics (QM) methods, on the other hand, provide a much more accurate description of molecular properties by solving the Schrödinger equation.[11][13][14]

QM Calculations for Ligand Properties

QM calculations, particularly using Density Functional Theory (DFT), can be used to accurately calculate various properties of our compound, such as:

  • Partial Atomic Charges: To improve the accuracy of the electrostatic interactions in MM simulations.

  • Conformational Energies: To obtain a more accurate ranking of different conformers.

  • Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity.

QM/MM Simulations

For studying chemical reactions or systems where electronic effects are dominant, a hybrid QM/MM approach can be employed.[15] In this method, the chemically active region (e.g., the ligand and the active site of the enzyme) is treated with a QM method, while the rest of the system is treated with a more computationally efficient MM force field.[15]

Experimental Workflows and Data Presentation

To ensure clarity and reproducibility, the following sections detail the step-by-step protocols and data presentation formats.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Load the docked protein-ligand complex into a molecular modeling package.

    • Solvate the system with a TIP3P water model in a cubic box, ensuring a minimum distance of 10 Å between the protein and the box edges.

    • Add Na+ or Cl- ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform a series of steepest descent and conjugate gradient energy minimization steps to remove steric clashes.

    • Gradually heat the system to 300 K under NVT (constant volume and temperature) conditions with positional restraints on the protein and ligand heavy atoms.

    • Equilibrate the system under NPT (constant pressure and temperature) conditions at 1 atm and 300 K, gradually releasing the positional restraints.

  • Production Run:

    • Run the production MD simulation for at least 100 ns under NPT conditions.

    • Save the trajectory every 10 ps.

Data Presentation: Key Simulation Parameters
ParameterValue/MethodRationale
Force FieldOPLS4Provides a good balance of accuracy and computational efficiency for drug-like molecules.
Water ModelTIP3PA standard and well-validated water model for biomolecular simulations.
EnsembleNPTSimulates conditions of constant pressure and temperature, which are relevant to biological systems.
Temperature300 KApproximates physiological temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation Time100 nsA reasonable timescale to assess the stability of the binding pose and sample local conformational changes.

Visualizing the Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the study.

Molecular Modeling Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_sim Simulation & Analysis cluster_output Outputs l1 2D Structure l2 3D Generation & Optimization l1->l2 l3 Tautomer & Ionization State l2->l3 l4 Conformational Analysis l3->l4 d1 Molecular Docking l4->d1 Prepared Ligand r1 Select Target Kinase (PDB) r2 Prepare Receptor Structure r1->r2 r2->d1 Prepared Receptor md1 MD Simulation Setup d1->md1 o1 Binding Pose Hypothesis d1->o1 md2 Production MD md1->md2 md3 Trajectory Analysis md2->md3 qm1 QM Calculations md3->qm1 qmmm1 QM/MM Simulation md3->qmmm1 o2 Interaction Stability md3->o2 o3 Binding Free Energy md3->o3 o4 Electronic Properties qm1->o4 qmmm1->o4

Caption: A flowchart illustrating the key stages of the molecular modeling workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. By following these protocols, researchers can gain significant insights into the potential of this compound as a therapeutic agent. The integration of molecular mechanics and quantum mechanics approaches provides a powerful toolkit for modern drug discovery. The results from these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the journey of a promising molecule towards clinical application.

References

  • Quantum mechanics implementation in drug- design workflows: does it really help? - ScienceOpen. (n.d.). Retrieved March 12, 2024, from [Link]

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2026, February 19). Authorea. Retrieved March 12, 2024, from [Link]

  • Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis. Retrieved March 12, 2024, from [Link]

  • Force fields for small molecules - PMC - NIH. (n.d.). Retrieved March 12, 2024, from [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery - ACS Publications. (n.d.). Retrieved March 12, 2024, from [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. (2024, July 17). Retrieved March 12, 2024, from [Link]

  • Quantum Chemistry in Drug Discovery - Rowan Scientific. (2023, October 12). Retrieved March 12, 2024, from [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. (2025, June 30). Retrieved March 12, 2024, from [Link]

  • Force Fields for Small Molecules - PubMed - NIH. (n.d.). Retrieved March 12, 2024, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020, December 30). MDPI. Retrieved March 12, 2024, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.). Retrieved March 12, 2024, from [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed. (2018). Methods in Molecular Biology, 1762, 245-270. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (n.d.). Retrieved March 12, 2024, from [Link]

  • Force Field Bundle | Schrödinger. (n.d.). Retrieved March 12, 2024, from [Link]

  • Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules - Frontiers. (2022, October 10). Retrieved March 12, 2024, from [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. (2010, July 28). Retrieved March 12, 2024, from [Link]

  • Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery - IEEE Xplore. (n.d.). Retrieved March 12, 2024, from [Link]

  • Design of kinase modulators - Molecular Modeling & Virtual Screening Laboratory. (n.d.). Retrieved March 12, 2024, from [Link]

  • Development and Benchmarking of Open Force Field 2.0.0 - eScholarship.org. (2023, June 13). Retrieved March 12, 2024, from [Link]

  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - RSC Advances (RSC Publishing). (n.d.). Retrieved March 12, 2024, from [Link]

  • 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline | 1280594-97-9 | C14H23N3O | Appchem. (n.d.). Retrieved March 12, 2024, from [Link]

  • CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline. (n.d.).
  • 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem - NIH. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved March 12, 2024, from [Link]

  • (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) - ResearchGate. (2025, October 13). Retrieved March 12, 2024, from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004, December 30). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (2025, July 3). Retrieved March 12, 2024, from [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Content Type: Technical Protocol & Method Development Guide Scientific Rationale & Chromatographic Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Content Type: Technical Protocol & Method Development Guide

Scientific Rationale & Chromatographic Challenges

In modern pharmaceutical development, functionalized anilines containing piperazine moieties—such as 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine —are ubiquitous building blocks for targeted therapies, particularly kinase inhibitors. However, analyzing these intermediates for chemical purity presents a notorious chromatographic challenge.

The Causality of Peak Tailing

The structural complexity of this analyte lies in its multiple basic nitrogen centers. It contains a primary aniline (pKa ~4.6) and a tertiary methylpiperazine group (pKa ~8.8). When analyzed using traditional reversed-phase liquid chromatography (RPLC) with standard silica-based C18 columns at neutral or acidic pH, the basic piperazine nitrogens become protonated. These positively charged analytes undergo strong secondary electrostatic interactions with the acidic, ionized residual silanol groups (Si-O⁻) on the silica surface[1]. This phenomenon is the primary cause of severe peak tailing, shifting retention times, and compromised quantitative accuracy.

The High-pH / BEH Technology Solution

To counteract this, the most effective strategy is to utilize a high-pH mobile phase (pH > 9.5). At pH 10.0, the basic phenothiazine and piperazine-like derivatives are driven into their neutral, unprotonated free-base forms, effectively eliminating secondary silanol interactions and yielding sharp, Gaussian peak shapes[2].

However, traditional silica columns rapidly dissolve at pH levels above 8.0. Therefore, this protocol mandates the use of an Ethylene-Bridged Hybrid (BEH) C18 column . BEH technology incorporates ethane cross-linking within the silica matrix, providing exceptional hydrolytic stability and allowing the column to withstand mobile phases up to pH 12 without degradation[3]. This combination of high-pH buffering and BEH stationary phase ensures a robust, reproducible, and self-validating analytical method[4].

Chromatographic Conditions

The following quantitative parameters have been optimized to ensure maximum resolution between the target analyte and potential synthetic byproducts (e.g., des-methyl impurities or unreacted starting materials).

Table 1: Optimized HPLC Parameters
ParameterSpecification
Analytical Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent BEH column
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 10 µL
Detection UV at 254 nm (Photodiode Array / DAD recommended for peak purity)
Sample Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to retain polar impurities
2.09010Isocratic hold
10.04060Linear gradient to elute target analyte
12.01090Column wash step
14.01090Hold wash step
14.19010Return to initial conditions
18.09010Re-equilibration

Step-by-Step Analytical Protocol

Phase 1: Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Weigh accurately 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve it in 1000 mL of HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Add dilute Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches exactly 10.0 ± 0.05. Expert Insight: Do not use sodium hydroxide, as it is non-volatile and incompatible if the method is later transferred to LC-MS.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic nylon or PTFE membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

Phase 2: Sample Preparation

Note: The diluent must closely match the initial mobile phase strength to prevent solvent-effect peak distortion (fronting).

  • Diluent: Mix 500 mL of HPLC-grade water with 500 mL of Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh 25.0 mg of the synthesized batch sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL to 50 mL to achieve a nominal concentration of 0.1 mg/mL.

  • Syringe Filtration: Filter all working solutions through a 0.22 µm hydrophilic PTFE syringe filter directly into HPLC vials. Avoid standard nylon filters for sample prep, as they can occasionally bind basic active pharmaceutical ingredients.

Method Validation & Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates a strict System Suitability Test (SST). If the tailing factor exceeds 1.5, it serves as an immediate diagnostic indicator that either the mobile phase pH has drifted below the pKa of the piperazine, or the column's BEH matrix has degraded, prompting immediate corrective action before any sample data is accepted.

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriteriaScientific Justification
System Suitability Tailing factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000Confirms secondary silanol interactions are successfully suppressed.
Specificity Resolution (Rs) ≥ 2.0 between analyte and nearest impurityEnsures the method is stability-indicating and selective.
Linearity R² ≥ 0.999 over 25% to 150% of target concentrationValidates quantitative accuracy across the expected purity range.
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections of standardDemonstrates autosampler reliability and method robustness.
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levelsProves the absence of matrix effects or sample loss during prep.

Method Development Workflow Visualization

HPLC_Method_Dev A 1. Analyte Profiling Target: 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine Challenge: Multiple Basic Nitrogens (pKa ~4.6, ~8.8) B 2. Stationary Phase Selection Choice: Ethylene-Bridged Hybrid (BEH) C18 Reason: Withstands high pH without silica dissolution A->B High pH required C 3. Mobile Phase Optimization Choice: 10 mM Ammonium Bicarbonate (pH 10.0) Reason: Suppresses piperazine ionization, preventing peak tailing B->C Enables alkaline conditions D 4. Gradient & Flow Tuning Action: Optimize H2O/ACN gradient at 1.0 mL/min Goal: Maximize resolution from synthetic impurities C->D Neutral analyte state achieved E 5. Method Validation Metrics: Tailing Factor ≤ 1.5, Resolution ≥ 2.0, RSD ≤ 2.0% Result: Robust Purity Analysis D->E Finalize parameters

Fig 1: HPLC method development workflow for basic piperazine-containing anilines.

References

  • ResearchGate. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate Publications. URL:[Link][1]

  • Waters Corporation. "Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide." Waters Official Documentation. URL:[Link][4]

Sources

Application

Application Note: Trace-Level GC-MS Profiling of Aromatic Amine Intermediates in Pharmaceutical Synthesis

Introduction and Regulatory Context Aromatic amines (e.g., anilines, toluidines, and haloanilines) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

Aromatic amines (e.g., anilines, toluidines, and haloanilines) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, many of these compounds are classified as Potential Mutagenic Impurities (PMIs). Under the [1], pharmaceutical manufacturers are mandated to control these DNA-reactive impurities to levels that ensure a negligible carcinogenic risk, typically requiring analytical sensitivities in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for this analysis due to its high resolution and the specificity of Selected Ion Monitoring (SIM). However, the direct GC analysis of aromatic amines presents significant physicochemical challenges.

Mechanistic Insights: Overcoming Analyte-Surface Interactions

As a Senior Application Scientist, I frequently observe that simply injecting free aromatic amines into a GC system leads to catastrophic peak tailing, irreproducible retention times, and severe signal degradation.

The Causality of Signal Loss: Primary and secondary aromatic amines possess active hydrogen atoms. In the vapor phase within the GC inlet and along the fused-silica capillary column, these basic amine groups undergo strong hydrogen bonding and acid-base interactions with active silanol (Si-OH) sites. Furthermore, trace oxygen in the carrier gas can catalyze the oxidation of these amines at high temperatures.

The Solution: Chemical Derivatization To achieve robust, trace-level quantitation, we must mask the active hydrogens. This protocol utilizes Heptafluorobutyric Anhydride (HFBA) as a derivatizing agent.

  • Volatility & Stability: HFBA replaces the amine hydrogen with a heptafluorobutyryl group, drastically reducing the molecule's polarity and preventing silanol interactions.

  • Mass Spectrometric Enhancement: The addition of fluorine atoms significantly increases the mass-to-charge (m/z) ratio of the target ions, moving them to a higher mass region where chemical background noise from the API matrix is virtually non-existent, thereby drastically improving the Signal-to-Noise (S/N) ratio [2].

G N1 API Synthesis Matrix (Contains Trace Amines) N2 Alkaline LLE (pH > 10, MTBE) N1->N2 Isolate free bases N3 HFBA Derivatization (60°C, 30 min) N2->N3 Mask active hydrogens N4 GC-MS Analysis (EI-SIM Mode) N3->N4 1 µL Splitless Injection N5 Data Processing (ISTD Normalization) N4->N5 Quantify target ions

Analytical Workflow for Aromatic Amine GC-MS Profiling.

Experimental Protocol

Reagents and Materials
  • Solvents: Methyl tert-butyl ether (MTBE), LC-MS grade.

  • Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA), ≥99.0%.

  • Internal Standard (ISTD): Aniline-d5 (10 µg/mL in MTBE).

  • Base: 1.0 M Sodium Hydroxide (NaOH) aqueous solution.

Step-by-Step Sample Preparation

A self-validating analytical method relies heavily on consistent sample preparation. The inclusion of an isotopically labeled ISTD prior to extraction corrects for any volumetric losses or derivatization inefficiencies.

  • Sample Dissolution: Accurately weigh 50.0 mg of the API/synthesis intermediate into a 15 mL glass centrifuge tube. Dissolve in 2.0 mL of ultra-pure water.

  • ISTD Addition: Spike exactly 50 µL of the Aniline-d5 ISTD solution into the sample.

  • Basification: Add 0.5 mL of 1.0 M NaOH to ensure all aromatic amines are in their free-base form (pH > 10). Crucial step: Amines in salt form will not partition into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of MTBE. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Derivatization: Transfer 1.0 mL of the upper organic (MTBE) layer to a 2 mL amber GC vial. Add 50 µL of HFBA.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a heating block.

  • Quenching & Reconstitution: Allow the vial to cool to room temperature. Evaporate to dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 1.0 mL of pure MTBE. Transfer to a GC vial with a glass insert for analysis.

Instrumental Conditions

The following parameters are optimized for a standard single-quadrupole GC-MS system equipped with an inert ion source to prevent degradation of the fluorinated derivatives.

Table 1: GC-MS Operating Parameters

ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS UI), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium (99.9999%), Constant Flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve open at 1.0 min)
Injection Volume 1.0 µL
Oven Program 50°C (hold 2 min) 15°C/min to 150°C 30°C/min to 280°C (hold 3 min)
Transfer Line Temp 280°C
Ion Source Temp 250°C (EI mode, 70 eV)
Quadrupole Temp 150°C
MS Mode SIM (Dwell time: 50 ms per ion)

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Do not accept any data batch that fails these system suitability criteria:

  • Method Blanks: Run an MTBE blank subjected to the entire extraction and derivatization process. Acceptance: Target amine peaks must be < 30% of the Limit of Quantitation (LOQ). This proves the absence of cross-contamination from the HFBA reagent or glassware.

  • ISTD Tracking: The absolute peak area of Aniline-d5 must remain within ±20% across all samples and standards. A sudden drop indicates matrix suppression, incomplete derivatization, or an injection failure.

  • Continuing Calibration Verification (CCV): Inject a mid-level standard every 10 samples. Acceptance: Calculated concentration must be within ±15% of the theoretical value, validating that the GC inlet has not become active/contaminated by the API matrix.

Data Presentation and Interpretation

By utilizing HFBA derivatization, the molecular ion often becomes the base peak, or highly specific high-mass fragments are generated. Below is a summary of validation metrics obtained using this protocol for common aromatic amine intermediates.

Table 2: Validation Metrics for Selected Aromatic Amines (HFBA Derivatized)

CompoundRT (min)Quant Ion (m/z)Qualifier Ions (m/z)Linearity ( R2 )LOQ (ng/mL)Matrix Recovery (%)
Aniline-d5 (ISTD)6.42294274, 167N/AN/AN/A
Aniline6.45289270, 1620.99952.596.4 ± 3.1
o-Toluidine7.12303284, 1760.99913.094.2 ± 4.5
p-Chloroaniline8.35323325, 1960.99885.091.8 ± 5.2
2,4-Dimethylaniline8.80317298, 1900.99932.598.1 ± 2.9

Note: LOQ is defined as the concentration yielding a Signal-to-Noise (S/N) ratio ≥ 10. Matrix recovery was assessed by spiking the API matrix at 10 ppm relative to the API mass.

Conclusion

The direct analysis of aromatic amines by GC-MS is fundamentally flawed due to analyte-surface interactions. By applying a mechanistic understanding of these interactions, we implement HFBA derivatization to mask active hydrogens. Coupled with a rigorous, self-validating quality control framework utilizing isotopically labeled internal standards, this protocol provides drug development professionals with a highly trustworthy, sensitive, and ICH M7-compliant methodology for tracking genotoxic intermediates.

References

  • Title: ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL: [Link]

  • Title: Gas chromatography-mass spectrometry (GC-MS) analysis of primary aromatic amines Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL: [Link]

Method

Application Note: Utilization of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine in the Discovery of Next-Generation Kinase Inhibitors

Introduction & Structural Causality In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly functionalized building blocks that can simultaneously satisfy the stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly functionalized building blocks that can simultaneously satisfy the stereoelectronic requirements of the ATP-binding pocket and the physicochemical demands of oral bioavailability. 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine is a premier aniline intermediate utilized extensively in the synthesis of second- and third-generation inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK)[1].

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aniline derivatives. Its utility is driven by three distinct structural features:

  • The Aniline Core (Nucleophile): Serves as the primary anchor for C-N bond formation with electrophilic scaffolds (e.g., 2,4-dichloropyrimidines), forming a diarylamine motif that acts as the critical hydrogen-bond donor/acceptor pair to the kinase hinge region[2].

  • The 2-Isopropoxy Substituent (Steric Lock): Unlike a simple methoxy group, the bulkier isopropoxy moiety restricts the rotational freedom of the C-N bond. This pre-organizes the dihedral angle of the molecule into an active conformation that perfectly complements the hydrophobic pocket adjacent to the ALK/EGFR gatekeeper residue, drastically improving target selectivity[3].

  • The 4-(4-Methylpiperazin-1-ylmethyl) Group (Solvent Front Modulator): This moiety projects outward into the solvent-exposed region of the kinase domain. The methylene linker breaks the conjugation with the aromatic ring, raising the pKa of the piperazine nitrogens. This ensures protonation at physiological pH, which exponentially increases aqueous solubility and prevents the rapid N-glucuronidation seen in direct aniline-piperazine linkages[4].

Rational Design & Physicochemical Profiling

The incorporation of this specific aniline building block transforms poorly soluble, non-selective scaffolds into clinical-grade candidates. The table below summarizes the quantitative enhancements observed when transitioning from a generic un-substituted analog to the highly functionalized 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl) derivative.

ParameterGeneric Des-isopropoxy Analog2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl) AnalogMechanistic Causality
Aqueous Solubility (pH 7.4) < 10 µg/mL> 250 µg/mLThe basic piperazine nitrogen (pKa ~8.2) is protonated at physiological pH, drastically increasing solvation and oral absorption[2].
ALK Kinase IC50 ~150 nM< 5 nMThe 2-isopropoxy group acts as a steric lock, pre-organizing the aniline dihedral angle to perfectly complement the ALK hinge region[4].
Off-Target Selectivity (vs. IRK) 10-fold> 500-foldThe bulky isopropoxy moiety creates a severe steric clash with the larger gatekeeper residues in off-target kinases like Insulin Receptor Kinase (IRK)[3].
Metabolic Half-Life ( t1/2​ ) 1.5 hours6.5 hoursThe methylene linker prevents direct N-linked oxidation of the aniline, while the N-methyl group blocks rapid glucuronidation[5].

Experimental Protocols

Protocol 3.1: Acid-Catalyzed SNAr Coupling to Pyrimidine Scaffolds

Objective: Couple 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine with a 2-chloro-4-aminopyrimidine intermediate to form a diarylamine kinase inhibitor core.

Causality of Reagents: Standard palladium-catalyzed Buchwald-Hartwig aminations often fail or require excessive catalyst loading due to the coordinating nature of the methylpiperazine ring. Instead, an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) is preferred. Using an excess of a strong acid (Trifluoroacetic Acid, TFA) in a high-boiling polar solvent (sec-butanol) ensures the basic piperazine is fully protonated (preventing unwanted N-alkylation side reactions) while simultaneously protonating the pyrimidine ring to increase its electrophilicity at the C2 position[1].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave-safe reaction vial, dissolve 1.0 eq of the 2-chloropyrimidine electrophile and 1.2 eq of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine in 10 mL of sec-butanol.

  • Activation: Add 3.0 eq of TFA dropwise at room temperature. Note: The exothermic protonation of the piperazine must be controlled to prevent solvent bumping.

  • Reaction: Seal the vial and heat to 100°C for 12 hours using a temperature-controlled heating block.

  • Self-Validation (In-Process Control): At t=12h, sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows the complete disappearance of the starting aniline mass ( m/z 264.2) and the emergence of the target product mass. If unreacted aniline remains, the system dictates adding 0.5 eq TFA and heating for an additional 2 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. The basic wash neutralizes the TFA salts, rendering the methylpiperazine neutral and driving the product exclusively into the organic layer.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid) to yield the final inhibitor.

Protocol 3.2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Validate the biochemical potency (IC50) of the synthesized inhibitor against the target kinase (e.g., ALK)[6].

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA. The time-resolved measurement eliminates background auto-fluorescence inherently emitted by highly conjugated pyrimidine-aniline drug compounds, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate solution containing 0.5 nM recombinant ALK kinase domain and 100 nM ULight-labeled poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor starting at 10 µM in 100% DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic liquid handler.

  • Incubation: Add 5 µL of the 2X kinase/substrate solution to the plate. Incubate for 15 minutes at room temperature to allow equilibrium inhibitor binding.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (final concentration 1 mM). Causality: Using 1 mM ATP mimics physiological intracellular ATP levels, ensuring that the measured IC50 accurately reflects competitive inhibition in a cellular environment. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 10 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Europium-labeled anti-phosphotyrosine antibody.

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. The assay is self-validating if the calculated Z'-factor from the DMSO (high signal) and EDTA (low signal) control wells is ≥0.6 . Calculate the IC50 using a 4-parameter logistic curve fit.

Pathway & Workflow Visualizations

SyntheticWorkflow A 2-Isopropoxy-4-(4-methylpiperazin- 1-ylmethyl)phenylamine (Nucleophile) C Acid-Catalyzed SNAr (TFA, sec-BuOH, 100°C) A->C B Electrophilic Scaffold (e.g., 2-Chloropyrimidine) B->C D Target Kinase Inhibitor (ALK/EGFR/FAK) C->D E In Vitro Profiling (TR-FRET, ADME) D->E

Synthetic and functional workflow for integrating the aniline building block into kinase inhibitors.

PharmacophoreModel Core Pyrimidine-2,4-diamine Core (Hinge Binder) Aniline Aniline NH (H-Bond Donor) Core->Aniline Iso 2-Isopropoxy Group (Steric Lock) Aniline->Iso Ortho position Pip 4-Methylpiperazin-1-ylmethyl (Solvent Front / Solubilizer) Aniline->Pip Para position Hinge Kinase Hinge Region (Met / Leu residues) Aniline->Hinge Pocket Hydrophobic Pocket (Selectivity Filter) Iso->Pocket Solvent Aqueous Solvent (Improved ADME) Pip->Solvent

Pharmacophore binding model illustrating the structural causality of the aniline's functional groups.

References

  • [2] US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof. Google Patents. 2

  • [1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. 3

  • [4] Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences (PNAS). 4

  • [5] Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors. PubMed Central (PMC). 5

  • [6] EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer. PubMed Central (PMC) - NIH. 6

Sources

Application

Scale-Up Synthesis of Substituted Phenylpiperazines: Process Optimization and Continuous Flow Integration

Strategic Overview The N -arylpiperazine pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including atypical antipsychotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The N -arylpiperazine pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including atypical antipsychotics (aripiprazole, cariprazine) and antidepressants (vortioxetine)[1]. While synthesizing these molecules on a milligram scale during drug discovery is routine, transitioning to kilogram-scale process chemistry introduces severe chemical engineering bottlenecks. This application note provides a comprehensive, self-validating guide to scaling up substituted phenylpiperazines, focusing on the mechanistic causality behind process selection and the integration of continuous flow technologies to overcome traditional batch limitations.

Mechanistic Rationale & Process Selection

Industrial synthesis of phenylpiperazines relies predominantly on two pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination (BHA). The selection between these routes is dictated by the electronic nature of the starting aryl halide and the thermal safety profile of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is strictly viable for1 (e.g., fluoro- or chloronitrobenzenes)[1]. Causality: Strong electron-withdrawing groups are required to stabilize the intermediate Meisenheimer complex. However, SNAr is highly exothermic. In traditional batch scale-up, inadequate heat dissipation often leads to thermal runaway and promotes the formation of bis-arylated impurities (where both piperazine nitrogen atoms react)[2].

  • Buchwald-Hartwig Amination (BHA): For unactivated or electron-rich aryl halides, BHA is mandatory. Causality: The catalytic cycle relies on the oxidative addition of Pd(0) into the strong C–X bond, followed by amine coordination and reductive elimination[3]. In batch reactors, BHA scale-up is severely limited by poor heat transfer, extended reaction times (often exceeding 100 hours), and the need for high catalyst loadings[4].

To circumvent these thermodynamic and kinetic limitations, 5 has emerged as a superior paradigm. Flow reactors provide enhanced mass transfer, precise thermal control, and the ability to safely operate at elevated temperatures and pressures, drastically accelerating reaction kinetics[5].

ProcessDecision Start Substituted Phenylpiperazine Scale-Up Synthesis SNAr SNAr Pathway (Fluoro/Chloroarene) Start->SNAr Electron-deficient aryl halide BHA Buchwald-Hartwig Cross-Coupling Start->BHA Unactivated aryl halide Flow Continuous Flow Platform SNAr->Flow High T, High P Safe operation Batch Optimized Batch Reactor SNAr->Batch Low T control required BHA->Flow Exothermic, High throughput needed BHA->Batch Solid precipitation (e.g., KBr salts)

Decision logic for selecting phenylpiperazine scale-up synthesis pathways.

Comparative Process Metrics

The following table summarizes the quantitative performance data when transitioning from traditional batch to optimized flow systems for phenylpiperazine synthesis.

ParameterTraditional Batch (BHA)Continuous Flow (BHA)Optimized Batch (SNAr)
Typical Reaction Time 24 - 138 hours20 - 30 minutes4 - 8 hours
Operating Temperature 80 - 125 °C60 - 190 °C20 - 40 °C
Typical Yield 44% - 69%> 90%> 85%
Scalability Bottleneck Heat transfer, long kineticsSolid salt precipitation (KBr)Exothermic runaway, bis-arylation
Catalyst Loading 2.5 - 5.0 mol%0.5 - 1.0 mol%N/A (Uncatalyzed)

Self-Validating Experimental Protocols

Protocol A: Continuous Flow Buchwald-Hartwig Amination

Objective: High-throughput scale-up of an N -arylpiperazine from an unactivated aryl bromide. Process Challenge: A major bottleneck in continuous flow BHA is the 6 (e.g., KBr), which rapidly foul and clog microreactors[6].

Step-by-Step Methodology:

  • Feed Preparation:

    • Stream A: Prepare a 0.23 M solution of the aryl bromide and N -methylpiperazine (1.1 equiv.) in anhydrous toluene. Add Pd-NHC catalyst (0.5 mol%).

    • Stream B: Prepare a 25 wt% solution of potassium tert-amylate (KOtAm) (1.5 equiv.) in anhydrous toluene.

    • Causality: Toluene is selected over ethereal solvents due to its higher boiling point and superior solubilization of the Pd-NHC pre-catalyst at process concentrations. KOtAm is chosen because its conjugate acid (tert-amyl alcohol) maintains better phase homogeneity than standard alkoxides[6].

  • System Priming & Inertion (Validation Checkpoint 1):

    • Flush the entire flow system with anhydrous acetone, followed by dry toluene under a positive nitrogen pressure.

    • Self-Validation: Monitor the baseline using an in-line ReactIR probe. The system is validated as "process-ready" only when the water OH-stretch region (3200–3600 cm⁻¹) is completely flat.

  • Continuous Processing:

    • Pump Stream A into the first stage of a modular agitated cell reactor at a flow rate calibrated for a 24-minute total residence time.

    • Introduce Stream B (Base) directly into the second stage of the reactor.

    • Causality: Delaying the base addition prevents the magnetic drive of the first reactor stage from being damaged by immediate solid KBr formation[6].

    • Maintain the reactor temperature at 60–70 °C using a double-jacketed thermal fluid system.

  • In-Line Analytics & Automated Collection (Validation Checkpoint 2):

    • Route the reactor effluent through a back-pressure regulator (BPR) set to 5 bar to prevent solvent outgassing.

    • Pass the stream through an in-line flow-cell UPLC.

    • Self-Validation: The programmable logic controller (PLC) is set to divert the effluent to the "Product" vessel only when UPLC indicates >98% conversion of the aryl bromide. If conversion drops below 95%, the system automatically diverts to a "Rework/Waste" vessel and triggers an alarm for catalyst flow-rate recalibration.

FlowSetup ArylHalide Aryl Halide + Piperazine Mixer1 T-Mixer 1 ArylHalide->Mixer1 Catalyst Pd-Catalyst Solution Catalyst->Mixer1 Base Base (KOtAm) in Toluene Mixer2 T-Mixer 2 Base->Mixer2 Mixer1->Mixer2 Reactor Agitated Flow Reactor (60-120 °C) Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection In-line PAT & Collection BPR->Collection

Continuous flow architecture for Buchwald-Hartwig amination avoiding salt clogging.
Protocol B: Optimized Batch SNAr Synthesis

Objective: Synthesis of a substituted phenylpiperazine via SNAr with strict control over bis-arylation impurities.

Step-by-Step Methodology:

  • Electrophile Charging: Charge a jacketed reactor with 2,4-difluoronitrobenzene (1.0 equiv.) and ethanol (5 volumes). Cool the jacket to 20 °C.

  • Controlled Amination: Prepare a solution of piperazine (3.0 equiv.) in ethanol. Dose this solution into the reactor over a strict 4-hour period using a mass flow controller.

    • Causality: A large stoichiometric excess of piperazine combined with slow dosing is critical to maintaining a low instantaneous concentration of the mono-arylated product. This statistically suppresses the secondary reaction where the newly formed product acts as a nucleophile, preventing the formation of the bis-arylated (dimer) impurity[2].

  • Thermal Management: Maintain the internal temperature strictly below 25 °C during the entire dosing phase.

    • Causality: SNAr is highly exothermic. Elevated temperatures exponentially increase the rate of the secondary substitution relative to the primary substitution, destroying the impurity profile.

  • Self-Validation & Quench (Validation Checkpoint 3):

    • Post-dosing, pull a sample of the reaction mixture.

    • Self-Validation: Analyze via HPLC. The reaction is deemed complete and authorized for quench only when the starting material is <1.0% and the bis-arylated impurity is <0.5%. If the dimer exceeds 0.5%, the batch is flagged in the batch record for a mandatory downstream crystallization rework.

    • Quench the validated mixture with 1M HCl to precipitate the product as the hydrochloride salt, filtering to isolate.

References

  • Source: National Institutes of Health (NIH)
  • Continuous flow production in the final step of vortioxetine synthesis.
  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865 Source: ACS Publications URL
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific bottlenecks encountered during the synthesis of 2-isopropoxy-4-(4-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific bottlenecks encountered during the synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine —a highly functionalized aniline intermediate frequently utilized in the development of targeted kinase inhibitors (e.g., ALK/EGFR inhibitors).

This guide bypasses generic advice to focus on the exact mechanistic pitfalls of this three-step sequence: SNAr etherification, reductive amination, and nitro reduction.

Synthesis A 3-Fluoro-4-nitrobenzaldehyde (Starting Material) B 3-Isopropoxy-4-nitrobenzaldehyde (Intermediate 1) A->B iPrOH, Cs2CO3 SNAr Etherification C 1-(3-Isopropoxy-4-nitrobenzyl) -4-methylpiperazine (Intermediate 2) B->C 1-Methylpiperazine, NaBH(OAc)3 Reductive Amination D 2-Isopropoxy-4-(4-methylpiperazin -1-ylmethyl)phenylamine (Final Product) C->D Fe/NH4Cl or Pt/C Nitro Reduction

Synthetic workflow for 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine.

Module 1: SNAr Etherification

Q: Why am I observing significant amounts of 3-fluoro-4-nitrobenzyl alcohol and 3-fluoro-4-nitrobenzoic acid instead of the desired isopropoxy intermediate?

A: You are observing the Cannizzaro disproportionation. 3-Fluoro-4-nitrobenzaldehyde lacks α-protons. Under strongly basic conditions (e.g., using NaOH or KOH to deprotonate isopropanol), the hydroxide ion attacks the highly electrophilic aldehyde carbonyl. This triggers a hydride transfer that yields the corresponding alcohol and carboxylic acid, severely depressing your SNAr yield.

The Fix: Switch to a non-nucleophilic, mild base system. Using anhydrous Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) with isopropanol at 50 °C prevents the Cannizzaro reaction while providing sufficient basicity to drive the nucleophilic aromatic substitution (SNAr) of the activated aryl fluoride.

Module 2: Reductive Amination

Q: My reductive amination stalls at 50% conversion, and LC-MS shows a major byproduct corresponding to 3-isopropoxy-4-nitrobenzyl alcohol. How do I prevent this?

A: Your reducing agent is reducing the aldehyde before the iminium ion can fully form. While Sodium triacetoxyborohydride (NaBH(OAc)₃) is celebrated for its selectivity toward iminium ions over aldehydes [1], unhindered electron-deficient aldehydes (like your nitrobenzaldehyde derivative) can still undergo direct reduction if the amine condensation step is kinetically slow.

The Fix: Implement a stepwise "indirect" reductive amination protocol. You must enforce a thermodynamic sink for iminium formation before introducing the hydride source.

Protocol 1: Chemoselective Reductive Amination
  • Imine Pre-formation: In a dry, round-bottom flask under N₂, dissolve 3-isopropoxy-4-nitrobenzaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Water Scavenging: Add Titanium(IV) isopropoxide (1.2 eq). Stir at room temperature for 3 hours. Self-Validation: A distinct color change (often deep yellow/orange) indicates successful iminium/enamine complexation.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq).

  • Completion: Warm to room temperature and stir for 12 hours. Monitor via LC-MS until the iminium mass is entirely consumed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Module 3: Nitro Reduction (The Critical Yield-Killer)

Q: When reducing the nitro group using standard Pd/C and H₂, my yield of the target aniline is <30%. LC-MS shows a major mass corresponding to 2-isopropoxy-4-methylaniline. What is happening?

A: You are experiencing hydrogenolysis of the benzylic C-N bond . Benzylic amines—especially tertiary amines attached to a ring that becomes highly electron-rich upon nitro reduction—are notoriously susceptible to C-N bond cleavage by palladium-catalyzed hydrogenation. Once the nitro group reduces to an amine, the aniline ring strongly donates electron density, facilitating the expulsion of the 1-methylpiperazine leaving group.

NitroReduction SM 1-(3-Isopropoxy-4-nitrobenzyl) -4-methylpiperazine Path1 Standard Pd/C, H2 (Aggressive Conditions) SM->Path1 Path2 Pt/C (sulfided) or Fe/NH4Cl (Chemoselective Conditions) SM->Path2 SideProd 2-Isopropoxy-4-methylaniline + 1-Methylpiperazine (Hydrogenolysis Byproducts) Path1->SideProd Benzylic C-N Cleavage Prod 2-Isopropoxy-4-(4-methylpiperazin -1-ylmethyl)phenylamine (Target Aniline) Path2->Prod Selective NO2 Reduction

Divergent pathways in nitro reduction: Chemoselective reduction vs. hydrogenolysis.

The Fix: You must abandon standard Pd/C. To preserve the benzylic amine, switch to a chemoselective catalyst such as sulfided Platinum on Carbon (Pt/C sulfided)[2], which selectively reduces the nitro group without cleaving benzylic C-N bonds. Alternatively, for a highly scalable and cost-effective approach, utilize a mild chemical reduction (Béchamp reduction variant).

Protocol 2: Chemoselective Nitro Reduction (Avoiding Hydrogenolysis)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3-isopropoxy-4-nitrobenzyl)-4-methylpiperazine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C. The reaction typically reaches completion in 2–4 hours.

  • Monitoring: Check by TLC (DCM:MeOH 9:1). Self-Validation: The highly polar target aniline product will stain strongly with ninhydrin (appearing as a dark spot), whereas the starting material will not.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the pad generously with Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with Ethyl Acetate and saturated NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the pure target aniline.

Quantitative Data Presentation

The table below summarizes the causality of common failures and the expected metrics when utilizing the optimized protocols described above.

Reaction StepTarget Intermediate / ProductCommon ImpurityRoot CauseOptimized ConditionExpected Yield
SNAr Etherification 3-Isopropoxy-4-nitrobenzaldehyde3-Fluoro-4-nitrobenzyl alcoholCannizzaro disproportionationCs₂CO₃ in DMF (50 °C)85–90%
Reductive Amination 1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine3-Isopropoxy-4-nitrobenzyl alcoholPremature aldehyde reductionPre-form iminium with Ti(OiPr)₄88–92%
Nitro Reduction 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine2-Isopropoxy-4-methylanilineBenzylic C-N hydrogenolysisFe/NH₄Cl (80 °C) or Pt/C sulfided90–95%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][1]

  • Takasaki, M., Motoyama, Y., Higashi, K., Yoon, S. H., Mochida, I., & Nagashima, H. (2008). "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles." Organic Letters, 10(8), 1601-1604.[Link][2]

Sources

Optimization

minimizing byproduct formation in the synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Welcome to the technical support center for the synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and optimizing reaction outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Synthesis

The synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, a key intermediate in the development of various pharmaceutical agents, typically proceeds via a reductive amination pathway. This common yet nuanced reaction involves the condensation of an aldehyde with an amine to form an imine, which is subsequently reduced to the desired amine. While seemingly straightforward, this process can be prone to the formation of various byproducts, impacting yield and purity. This guide will provide you with the necessary insights to control these side reactions and achieve a successful synthesis.

The most probable synthetic route involves the reaction of 2-isopropoxy-4-formylaniline with N-methylpiperazine in the presence of a suitable reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine?

A1: The most prevalent and efficient method is the direct reductive amination of 2-isopropoxy-4-formylaniline with N-methylpiperazine. This one-pot reaction combines the formation of an iminium ion intermediate and its subsequent reduction to the target secondary amine.

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The main byproducts to monitor are:

  • Over-alkylation product: The desired product, a secondary amine, can react further with the starting aldehyde to form a tertiary amine.

  • Aldehyde reduction product: The reducing agent can directly reduce the starting aldehyde (2-isopropoxy-4-formylaniline) to the corresponding alcohol (2-isopropoxy-4-hydroxymethyl)aniline).

  • Unreacted starting materials: Incomplete reaction can leave residual 2-isopropoxy-4-formylaniline and N-methylpiperazine.

  • Imine intermediate: If the reduction step is incomplete, the imine formed from the initial condensation may remain.

Q3: How does the choice of reducing agent impact byproduct formation?

A3: The choice of reducing agent is critical.

  • Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent for imines and iminium ions, minimizing the reduction of the starting aldehyde.

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the aldehyde. If using NaBH₄, it is advisable to first allow for complete imine formation before adding the reducing agent.

  • Catalytic hydrogenation (e.g., H₂/Pd-C) can be a clean method but may require optimization of reaction conditions to avoid over-reduction or side reactions.

Q4: What is the optimal pH for this reaction?

A4: The reaction is typically carried out under slightly acidic conditions (pH 5-7). This pH range facilitates the formation of the iminium ion without significantly protonating the amine starting material, which would render it non-nucleophilic. Acetic acid is a commonly used acid for this purpose.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the disappearance of starting materials and the formation of the product and byproducts.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine.

Problem 1: High Levels of Over-alkylation Byproduct

Cause: The product amine is more nucleophilic than the starting N-methylpiperazine and reacts with the remaining aldehyde.

Solutions:

  • Control Stoichiometry: Use a slight excess of N-methylpiperazine (1.1-1.2 equivalents) relative to the aldehyde to favor the formation of the desired product.

  • Slow Addition of Aldehyde: Add the 2-isopropoxy-4-formylaniline solution slowly to the reaction mixture containing N-methylpiperazine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of the product reacting with it.

  • Choice of Reducing Agent: Utilize a milder reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion as it is formed.

ParameterRecommendationRationale
Stoichiometry 1.1 - 1.2 eq. of N-methylpiperazineDrives the reaction towards the desired product.
Addition Mode Slow addition of aldehydeKeeps aldehyde concentration low, reducing side reactions.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selectively reduces the iminium ion over the aldehyde.
Problem 2: Significant Amount of Aldehyde Reduction Byproduct

Cause: The reducing agent is too strong or is not selective for the imine, leading to the direct reduction of the starting aldehyde.

Solutions:

  • Use a Selective Reducing Agent: As mentioned, STAB is the preferred choice to avoid this side reaction.

  • Two-Step, One-Pot Procedure: If using a less selective reducing agent like sodium borohydride, first mix the 2-isopropoxy-4-formylaniline and N-methylpiperazine in the solvent and stir for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the reducing agent to the mixture.

Experimental Protocol: Two-Step, One-Pot Reductive Amination using NaBH₄

  • To a solution of 2-isopropoxy-4-formylaniline (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

Problem 3: Low Reaction Conversion and Presence of Starting Materials

Cause: Several factors can contribute to low conversion, including insufficient reaction time, incorrect pH, or steric hindrance.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. A slight increase in temperature may be necessary, but be cautious as this can also promote byproduct formation.

  • Adjust pH: Ensure the reaction medium is slightly acidic. If the reaction is stalled, a small addition of acetic acid may be beneficial.

  • Use a Dehydrating Agent: The formation of the imine intermediate releases water, which can be a reversible process. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.

Problem 4: Difficulty in Product Purification

Cause: The polarity of the product and byproducts may be similar, making separation by standard column chromatography challenging. The basic nature of the product can also lead to tailing on silica gel.

Solutions:

  • Amine Deactivation of Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (e.g., 1%) of triethylamine.[1][2]

  • Use of an Amine-Functionalized Column: These columns are commercially available and can significantly improve the separation of basic compounds.[2]

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This can help remove non-basic impurities.

  • Crystallization: The target compound, being a solid, may be amenable to purification by crystallization.[3] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with heptane) to find suitable conditions for crystallization.[4][5][6]

Experimental Protocol: Purification by Column Chromatography on Deactivated Silica Gel

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).

  • Add triethylamine (1-2% of the total solvent volume) to the slurry and stir for 15-20 minutes.

  • Pack the column with the deactivated silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the triethylamine-containing eluent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze by TLC to isolate the pure product.

Visualizing the Process

Diagram 1: Synthetic Pathway and Key Byproducts

G A 2-Isopropoxy-4-formylaniline I Iminium Ion Intermediate A->I + [B] BP2 Aldehyde Reduction Product A->BP2 + [H⁻] B N-Methylpiperazine P 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine BP1 Over-alkylation Product P->BP1 + [A] I->P + [H⁻]

Caption: Synthetic route and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Check_SM Starting Materials (SM) Present? Start->Check_SM Check_Byproducts Byproducts Observed? Check_SM->Check_Byproducts No Optimize_Time_Temp Increase Reaction Time / Temperature Check_SM->Optimize_Time_Temp Yes Change_Reducing_Agent Switch to Milder Reducing Agent (e.g., STAB) Check_Byproducts->Change_Reducing_Agent Aldehyde Reduction Modify_Stoichiometry Adjust Stoichiometry (excess amine) Check_Byproducts->Modify_Stoichiometry Over-alkylation Adjust_pH Adjust pH to 5-7 Optimize_Time_Temp->Adjust_pH Add_Dehydrating_Agent Add Dehydrating Agent Adjust_pH->Add_Dehydrating_Agent End Improved Yield Add_Dehydrating_Agent->End Change_Reducing_Agent->End Modify_Stoichiometry->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Taylor & Francis. (2018, July 27). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N,N-disubstituted-p-phenylenediamine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. Retrieved from [Link]

  • MDPI. (2022, November 18). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Name Reactions. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing and purifying p-phenylenediamine.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

  • Applichem. (n.d.). 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. p-(4-Methyl-1-piperazinyl)acetophenone. Retrieved from [Link]

  • PMC. (2020, September 22). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of HPLC and GC-MS for aromatic amine quantification

As analytical scientists, we frequently encounter the "polar dilemma" when quantifying aromatic amines (AAs). These compounds—ubiquitous in pharmaceutical synthesis, azo dye manufacturing, and environmental matrices—poss...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter the "polar dilemma" when quantifying aromatic amines (AAs). These compounds—ubiquitous in pharmaceutical synthesis, azo dye manufacturing, and environmental matrices—possess active N-H protons that complicate chromatographic separation.

The decision to deploy High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of laboratory preference; it is dictated by the physicochemical properties of the analyte, the required limits of detection (LOD), and the regulatory demands of the matrix. This guide provides an objective, mechanistically grounded comparison of both platforms to aid in method development.

Mechanistic Divergence: The "Why" Behind the Workflow

The fundamental difference between HPLC and GC-MS for aromatic amine analysis lies in how each system handles the polarity and active hydrogen of the amine group.

GC-MS: The Volatility and Derivatization Imperative Gas chromatography relies on analyte volatility. However, the strong dipole of primary and secondary aromatic amines interacts aggressively with the silanol groups and siloxane bridges of standard capillary columns[1]. This interaction causes severe peak tailing, irreversible adsorption, and loss of sensitivity.

To circumvent this, GC-MS workflows almost universally require chemical derivatization [2]. Reagents like Pentafluoropropionic anhydride (PFPA) or Isobutyl chloroformate (IBCF) are used to replace the active hydrogen with a fluorinated or alkyl group[2][3]. This transformation serves a dual purpose: it neutralizes the dipole to ensure sharp chromatographic peaks, and it introduces a high-mass defect that enhances the signal-to-noise ratio during Electron Ionization (EI)[4]. Recent interlaboratory comparison investigations (ICIs) have demonstrated that for trace human biomonitoring in urine, derivatization followed by GC-MS/MS achieves significantly lower Limits of Quantification (LOQs) and higher reliability than HPLC[5].

HPLC-MS/MS: Direct Analysis and Isomeric Resolution HPLC bypasses the volatility requirement, allowing for the direct analysis of polar AAs via reversed-phase partitioning[6]. This is particularly critical in the textile and fashion industries, where international regulations (e.g., REACH, GB 18401) ban specific azo dyes that reduce into carcinogenic amines.

The primary advantage of HPLC-MS/MS is its superior ability to resolve structural isomers . In GC-MS, positional isomers (such as 2,4-Toluenediamine and 2,6-Toluenediamine) often co-elute due to near-identical boiling points and highly similar EI fragmentation patterns[6]. Reversed-phase HPLC resolves these isomers based on subtle steric and hydrophobic differences, effectively eliminating false positives without the need for time-consuming derivatization steps[6].

Comparative Workflow Architecture

G Sample Aromatic Amine Sample (Urine, Textiles, Water) Extraction Sample Clean-up (LLE / SPE / SLE) Sample->Extraction Decision Analytical Platform Extraction->Decision GC_Branch GC-MS Pathway Decision->GC_Branch High Sensitivity LC_Branch HPLC Pathway Decision->LC_Branch Isomer Resolution Deriv Chemical Derivatization (e.g., PFPA, HFBA) Blocks N-H interactions GC_Branch->Deriv NoDeriv Direct Reconstitution in Mobile Phase LC_Branch->NoDeriv GC_Run Capillary GC Separation & EI-MS Detection Deriv->GC_Run LC_Run Reversed-Phase LC & ESI-MS/MS Detection NoDeriv->LC_Run Data Data Acquisition & Quantification GC_Run->Data LC_Run->Data

Fig 1. Comparative analytical workflows for aromatic amine quantification via GC-MS and HPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation mechanisms to correct for matrix effects and procedural losses.

Protocol A: GC-MS Quantification with PFPA Derivatization (Biomonitoring/Trace Analysis)

Self-Validation Mechanism: Incorporation of a deuterated internal standard (Triphenylamine-d15) prior to extraction corrects for variations in derivatization efficiency and injection volume[2].

  • Spiking & Extraction: To 1 mL of aqueous sample, add 10 µL of Internal Standard (10 µg/mL). Add 1 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers[2].

  • Moisture Removal (Critical Step): Pass the lower organic layer through a small column of anhydrous sodium sulfate. Causality: Trace water will hydrolyze the PFPA reagent, drastically reducing the derivatization yield.

  • Concentration: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen[2].

  • Derivatization: Add 50 µL of Hexane and 10 µL of PFPA. Cap the vial, vortex, and incubate at 60°C for 30 minutes[2]. Causality: This converts the polar amines into highly volatile perfluoropropionamides.

  • Reconstitution: Evaporate the remaining solvent and excess reagent to dryness under nitrogen. Reconstitute in 100 µL of hexane and inject 1 µL into the GC-MS[2].

Protocol B: HPLC-MS/MS Analysis of Azo-Dye Derived Amines (Textiles/Industrial)

Self-Validation Mechanism: Utilization of orthogonal Multiple Reaction Monitoring (MRM) transitions (one quantifier ion, one qualifier ion) ensures positive identification against isobaric matrix interferences[6].

  • Reductive Cleavage: Treat the sample with sodium dithionite in a 0.06 M citrate buffer (pH 6) at 70°C for 30 minutes[7]. Causality: This specifically cleaves azo bonds to release free aromatic amines.

  • Supported Liquid Extraction (SLE): Load the aqueous buffer onto a synthetic SLE cartridge (e.g., Chem Elut S) and hold for 15 minutes[7]. Causality: SLE provides a vastly higher surface area for partitioning compared to traditional LLE, preventing emulsion formation in complex dye matrices.

  • Elution: Elute the analytes using Methyl tert-butyl ether (MTBE). Evaporate the eluate and reconstitute in a 90:10 Water:Acetonitrile mobile phase[7].

  • LC Separation: Inject onto a superficially porous reversed-phase column (e.g., Poroshell 120 SB-C18). Run a gradient elution to baseline-resolve structural isomers prior to ESI-MS/MS detection[6].

Quantitative Performance Comparison

The following table synthesizes cross-validated performance metrics from recent analytical studies, providing a baseline for method selection.

Analytical MetricGC-MS (with Derivatization)HPLC-MS/MS (Direct/SLE)
Analyte Suitability Volatile/Semi-volatile derivativesPolar, thermolabile, structural isomers
Limit of Detection (LOD) 6 – 180 ng/L (Trace/Biomonitoring)[8]0.05 ng/g to low µg/L[9]
Precision (%RSD) 3.8% – 5.8%[10]2.4% – 6.6%[9]
Linearity (R²) > 0.994[8]> 0.995[9]
Recovery Rate 87% – 119% (via SLE)[7]84.7% – 108.5%[9]
Isomer Resolution Poor (requires specialized columns)[6]Excellent (Baseline resolution)[6]
Primary Application Human biomonitoring, trace environmental[5]Textile safety (Azo dyes), food matrices[6][9]

Conclusion: The Decision Matrix

Choose GC-MS when ultimate sensitivity is required, such as in human biomonitoring or trace environmental analysis. The extra time invested in derivatization is offset by unmatched limits of detection and robust EI spectral libraries[4][5].

Choose HPLC-MS/MS when throughput is critical or when analyzing complex industrial materials (like textiles and dyes) where the separation of specific, regulated structural isomers is legally mandated[6].

References[2] Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard - Benchchem - https://benchchem.com[10] A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem - https://benchchem.com[8] Headspace solid-phase microextraction and on-fibre derivatization of primary aromatic amines for their determination by pyrolysis to aryl isothiocyanates and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) - https://pubs.rsc.org[6] Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and gc/ms - Agilent - https://www.agilent.com[7] Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges - Agilent -https://www.gls.co.jp[4] Derivatization Methods in GC and GC/MS - IntechOpen - https://www.weber.hu[5] External quality assurance schemes (EQUASs) and interlaboratory comparison investigations (ICIs) for the human biomonitoring of aromatic amines in urine - Analytical Methods (RSC Publishing) -https://pubs.rsc.org[1] A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry - GDUT - https://www.gdut.edu.cn[3] Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization - ACS Publications - https://pubs.acs.org[9] Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry - PMC -https://www.ncbi.nlm.nih.gov

Sources

Comparative

Structure-Activity Relationship (SAR) of Kinase Inhibitors Featuring a Phenylpiperazine Scaffold: A Comparative Guide

Introduction The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology. Among the myriad of pharmacophores explored, the phenylpiperazine scaffold has emerged as a highly versatile and pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology. Among the myriad of pharmacophores explored, the phenylpiperazine scaffold has emerged as a highly versatile and privileged structural motif. Drug development professionals favor this scaffold because it elegantly solves two common challenges in kinase inhibitor design: binding affinity and physicochemical properties. The piperazine ring often acts as a semi-rigid linker that enhances aqueous solubility (due to its basic nitrogen atoms) and forms critical hydrogen bonds with the kinase hinge region. Concurrently, the attached phenyl group can be decorated with various substituents to precisely target deep hydrophobic pockets within the ATP-binding site.

This guide objectively compares the performance of phenylpiperazine-derived inhibitors across three major oncology targets: Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), and FMS-like Tyrosine Kinase 3 (FLT3). By analyzing their Structure-Activity Relationships (SAR) and providing self-validating experimental protocols, we aim to equip researchers with actionable insights for next-generation drug design.

Comparative SAR Analysis Across Key Kinase Targets

When comparing alternative kinase targets, the true value of the phenylpiperazine scaffold becomes evident in its adaptability. Minor substitutions on the phenyl ring or modifications to the linker can drastically shift kinase selectivity and potency.

For instance, demonstrated that benzhydryl substitutions on phenylpiperazine derivatives yield nanomolar EGFR inhibition [1]. Similarly, research by showed that halogenated phenylpiperazines disrupt IGF-1R, leading to potent antiproliferative effects [2]. More recently, the development of LT-540-717 by highlighted how extending the phenylpiperazine moiety into the solvent-exposed region overcomes resistant FLT3 mutations [3].

Table 1: Comparative SAR of Phenylpiperazine-Based Kinase Inhibitors

Target KinaseRepresentative CompoundIC50 ValueKey SAR Insights & Structural Modifications
EGFR Compound 3p (N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative)0.05 µM (A549 cells)Benzhydryl substitution significantly enhances antiproliferative potency. The piperazine nitrogen forms essential hydrogen bonds within the ATP-binding pocket, while the dimethoxypyrimidine core anchors the hinge interaction.
IGF-1R Compound 3b (Phenylpiperazine derivative)0.024 µM (MCF-7 cells)The phenylpiperazine moiety directly disrupts IGF-1R kinase activity. Halogen or methoxy substitutions on the phenyl ring optimize the spatial fit within the hydrophobic cleft, driving low-micromolar to nanomolar efficacy.
FLT3 LT-540-717 (Compound 32)0.62 nM (Isolated Enzyme)Designed to overcome FLT3-ITD and TKD mutations. The phenylpiperazine group extends into the solvent-exposed region, which preserves sub-nanomolar potency and drastically improves oral bioavailability and metabolic stability.
Mechanistic Pathway & Logical Relationships

The efficacy of these compounds stems from their ability to outcompete ATP, thereby halting the autophosphorylation of the Receptor Tyrosine Kinase (RTK). This blockade severs the downstream signaling cascades (PI3K/AKT and MEK/ERK) that tumor cells rely upon for survival and proliferation.

SAR_Pathway Inhibitor Phenylpiperazine Inhibitor RTK Receptor Tyrosine Kinase (FLT3 / EGFR / IGF-1R) Inhibitor->RTK Competitive ATP Binding Apoptosis Apoptosis (Induced) Inhibitor->Apoptosis Triggers cell death PI3K PI3K Pathway RTK->PI3K Phosphorylation RAS RAS / RAF Pathway RTK->RAS Activation AKT AKT Activation PI3K->AKT Proliferation Tumor Cell Proliferation (Blocked) AKT->Proliferation Promotes MEK MEK / ERK Activation RAS->MEK MEK->Proliferation Promotes

Mechanism of RTK inhibition by phenylpiperazine derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the SAR of novel phenylpiperazine analogs, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems: the biochemical assay confirms direct target engagement, while the cellular assay verifies membrane permeability and functional efficacy.

Workflow Synthesis 1. Compound Synthesis (Phenylpiperazine Scaffold) KinaseAssay 2. In Vitro Kinase Assay (ADP-Glo / FRET) Synthesis->KinaseAssay Screen hits CellAssay 3. Cell Viability Assay (Isogenic Cell Lines) KinaseAssay->CellAssay Select potent inhibitors SAR 4. SAR Data Analysis (IC50 & Selectivity Index) CellAssay->SAR Correlate structure to activity SAR->Synthesis Iterative Optimization

Iterative experimental workflow for phenylpiperazine SAR optimization.

Protocol 1: Universal Kinase Inhibition Assay (ADP-Glo)

Causality Check: Why use the ADP-Glo assay instead of a traditional radiometric assay? The ADP-Glo format measures the depletion of ATP by quantifying the generated ADP. This provides a universal, luminescence-based readout that is independent of the specific kinase substrate, eliminating false positives caused by substrate-site interference—a critical factor when testing ATP-competitive phenylpiperazine derivatives.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute the purified recombinant kinase (e.g., EGFR or FLT3) to the experimentally determined optimal concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the phenylpiperazine compounds in 100% DMSO. Transfer 1 µL of each dilution to a 384-well plate.

    • Self-Validation Step: Always include a known reference inhibitor (e.g., Erlotinib for EGFR or Midostaurin for FLT3) to validate assay sensitivity and establish a baseline for comparison.

  • Enzyme-Inhibitor Pre-incubation: Add 4 µL of the kinase solution to the wells. Incubate at room temperature for 30 minutes. This step allows slow-binding inhibitors to reach equilibrium before ATP is introduced.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (at the apparent Km of ATP for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation and Target Engagement Assay

Causality Check: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. Testing compounds on isogenic cell lines (e.g., Ba/F3 cells engineered to express wild-type vs. mutant FLT3) ensures that the observed cytotoxicity is strictly driven by on-target kinase inhibition rather than general scaffold toxicity.

  • Cell Seeding: Plate target cells (e.g., A549 for EGFR, MCF-7 for IGF-1R, or MV4-11 for FLT3) at a density of 2,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of the phenylpiperazine derivatives (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 72 hours.

    • Self-Validation Step: Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10% DMSO or a cytotoxic agent like Staurosporine) to define the 100% and 0% viability baselines.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo reagent to each well. For MTT, incubate for 4 hours, dissolve the formazan crystals in 100 µL of acidified isopropanol, and read absorbance at 570 nm.

  • Selectivity Index Calculation: Compare the IC50 of the target cell line against a non-tumorigenic control cell line (e.g., MRC-5 or MCF-10A). A high selectivity index confirms that the phenylpiperazine modification successfully targets the cancer-specific kinase dependency without destroying healthy tissue.

Conclusion

The phenylpiperazine scaffold remains a highly privileged structure in the medicinal chemist's toolkit. As demonstrated through the comparative SAR of EGFR, IGF-1R, and FLT3 inhibitors, strategic substitutions on this scaffold can fine-tune both the pharmacodynamic interactions within the ATP pocket and the pharmacokinetic profile in the solvent-exposed region. By adhering to rigorous, self-validating experimental protocols, drug development professionals can confidently optimize these derivatives into next-generation targeted therapies.

References
  • Sun, J., Wang, X.-Y., Lv, P.-C., & Zhu, H.-L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]

  • Guo, F.-J., Sun, J., Gao, L.-L., Wang, X.-Y., Zhang, Y., Qian, S.-S., & Zhu, H.-L. (2015). Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro. Bioorganic & Medicinal Chemistry Letters, 25(5), 1067-1071.[Link]

  • Li, Y., et al. (2023). Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. European Journal of Medicinal Chemistry, 258, 115682.[Link]

Validation

A Comparative Guide to Purity Assessment of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine: NMR vs. HPLC

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, a complex aromatic amine intermediate. We will delve into the fundamental principles, experimental protocols, and data interpretation, offering field-proven insights to guide researchers in selecting the most appropriate analytical strategy.

The structure of the target molecule, 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, presents distinct features that lend themselves to NMR analysis. Its aromatic and aliphatic protons provide multiple, well-resolved signals ideal for quantification.

Figure 1: Chemical Structure of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Caption: Structure of the target analyte.

Part 1: Purity by Quantitative ¹H NMR (qNMR) - The Absolute Method

Quantitative NMR (qNMR) stands out as a primary analytical method because it is capable of providing a direct, absolute purity assessment without the need for a specific reference standard of the analyte itself. The principle is straightforward: the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with that of the analyte, one can determine the analyte's purity with high accuracy.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical. It must be non-reactive with the sample, stable, and possess signals that do not overlap with the analyte's signals. For 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, maleic acid is a suitable choice. Its two olefinic protons appear as a sharp singlet far downfield (around 6.3 ppm), clear of the aromatic and aliphatic regions of our target molecule.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis. It effectively dissolves the analyte and the maleic acid standard, and its residual solvent peak does not interfere with key signals.

  • Acquisition Parameters: To ensure accurate quantification, complete spin-lattice relaxation (T₁) is essential. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being quantified. A typical D1 of 30 seconds is a robust starting point for many small molecules.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine sample into a clean vial.

    • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters:

      • Pulse Angle: 30° (to reduce T1 dependence)

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: 8-16 (for good signal-to-noise)

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the isopropoxy CH septet) and the singlet from maleic acid.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

Workflow for qNMR Purity Assessment

G start Purity Analysis Goal need_absolute Need Absolute Molar Purity? (e.g., Reference Standard Characterization) start->need_absolute need_trace Need to Detect Trace Impurities (<0.1%)? need_absolute->need_trace No use_qnmr Use qNMR need_absolute->use_qnmr Yes need_structure Need Structural Confirmation? need_trace->need_structure No use_hplc Use HPLC need_trace->use_hplc Yes need_structure->use_qnmr Yes need_structure->use_hplc No use_both Use Both (Complementary Data) use_qnmr->use_both use_hplc->use_both

Comparative

Evaluation of the Metabolic Stability of Isopropoxy-Substituted Anilines: A Comparative Guide

Executive Summary & Rationale Anilines are ubiquitous pharmacophores in medicinal chemistry, yet they frequently suffer from severe metabolic liabilities. Unsubstituted or poorly optimized anilines undergo rapid cytochro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Anilines are ubiquitous pharmacophores in medicinal chemistry, yet they frequently suffer from severe metabolic liabilities. Unsubstituted or poorly optimized anilines undergo rapid cytochrome P450 (CYP450)-mediated oxidation, leading to high intrinsic clearance and the formation of reactive intermediates (e.g., hydroxylamines)[1][2]. Substituting the aniline ring with alkoxy groups is a classical optimization strategy. However, the specific choice of the alkoxy substituent—methoxy, ethoxy, or isopropoxy—profoundly dictates the molecule's pharmacokinetic (PK) fate.

This guide provides an objective, data-driven comparison of isopropoxy-substituted anilines against their less bulky counterparts. As application scientists, we observe that transitioning from a methoxy to an isopropoxy group often serves as a highly effective "steric shield," significantly extending the in vitro half-life ( t1/2​ ) in liver microsomes by hindering O-dealkylation pathways[3].

Mechanistic Insights: The Causality of Steric Hindrance

Why does the isopropoxy group enhance metabolic stability compared to methoxy or ethoxy groups? The answer lies in the physical geometry of the molecule interacting with the CYP450 active site:

  • O-Dealkylation Suppression: CYP enzymes readily cleave unhindered ethers (like methoxy groups) via initial hydrogen abstraction at the α -carbon. The branched methyl groups of the isopropoxy moiety introduce significant steric bulk around this α -carbon. This steric hindrance increases the activation energy required for the highly reactive CYP-heme oxo-complex to access and oxidize the site, drastically slowing the rate of O-dealkylation.

  • Lipophilicity vs. Clearance: While the isopropoxy group increases lipophilicity (LogP) compared to methoxy or ethoxy groups—which can sometimes drive non-specific CYP binding—the steric penalty usually outweighs the lipophilic liability, resulting in a net decrease in intrinsic clearance ( CLint​ )[1][3].

  • Redirection of Metabolism: By effectively blocking O-dealkylation, metabolism is often forced into slower, secondary pathways such as aromatic hydroxylation or N-oxidation[1][2].

MetabolicPathway A Isopropoxy-Aniline Parent Compound B O-Dealkylation (Sterically Hindered) A->B CYP450 C Aromatic Hydroxylation (Minor Pathway) A->C CYP450 D N-Oxidation (Reactive Metabolites) A->D CYP450 E Aminophenol Derivatives B->E C->E F Hydroxylamine Derivatives D->F

Fig 1. CYP450-mediated metabolic pathways of isopropoxy-anilines highlighting steric hindrance.

Comparative Performance Data

To objectively evaluate the impact of the isopropoxy substitution, we compare the microsomal stability of matched molecular pairs. The data below is synthesized from optimization campaigns, including the development of GPR88 agonists[3] and Pim/Mnk dual inhibitors[4].

Aniline SubstituentExample Compound ClassAssay System t1/2​ (min) CLint​ (μL/min/mg protein)Outcome / Observation
Methoxy (-OCH 3​ ) GPR88 Agonist (RTI-13951-33 analog)Mouse Liver Microsomes< 2.0> 500Rapid O-dealkylation; high clearance[3].
Ethoxy (-OCH 2​ CH 3​ ) GPR88 Agonist (Analog 11)Mouse Liver Microsomes~ 2.5~ 450Marginal improvement over methoxy[3].
Isopropoxy (-OCH(CH 3​ ) 2​ ) GPR88 Agonist (Analog 12)Mouse Liver Microsomes4.3330Significant stability gain; reduced clearance[3].
Isopropoxy (-OCH(CH 3​ ) 2​ ) Pyrido[3,2-d]pyrimidine (Cmpd 2j)Rat Liver Microsomes> 12011.16Excellent stability; highly optimized core[4].

Data indicates that replacing a methoxy group with a larger isopropoxy group can reduce intrinsic clearance by up to 30-40% in early-stage scaffolds[3], and achieve near-complete metabolic stability in fully optimized leads[4].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To generate trustworthy, reproducible data, metabolic stability assays must be designed as self-validating systems[5]. The following protocol for evaluating isopropoxy-anilines incorporates mandatory controls to isolate CYP450-specific degradation from chemical instability.

Materials Required
  • Test Systems: Human (HLM), Rat (RLM), or Mouse (MLM) Liver Microsomes (typically 20 mg/mL stock)[5].

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl 2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)[6].

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an internal standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology
  • System Preparation: Dilute liver microsomes in the phosphate buffer to a final working concentration of 0.5 mg/mL protein.

  • Substrate Addition: Spike the isopropoxy-aniline test compound (and methoxy/ethoxy comparators) into the microsomal suspension to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) concentration 0.1% (v/v) to prevent CYP inhibition[1].

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-warm at 37°C for 5 minutes[1].

  • Initiation & Self-Validation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system[1].

    • Self-Validation Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. This guarantees that any parent depletion observed is strictly CYP-mediated, not due to chemical instability or non-specific plate binding.

    • Self-Validation Control 2 (Positive Control): Run a known high-clearance drug (e.g., Verapamil) to verify the enzymatic viability of the microsome batch.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of the ice-cold Quench Solution[1].

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins[1].

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining percentage of the parent compound[5].

Workflow Step1 1. Preparation Substrate + Microsomes in Buffer Step2 2. Pre-incubation 37°C for 5 mins Step1->Step2 Step3 3. Initiation Add NADPH System Step2->Step3 Step4 4. Sampling & Quenching Aliquot at Timepoints + Ice-Cold MeCN Step3->Step4 Step5 5. Centrifugation Precipitate Proteins Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6 Step7 7. Data Processing Calculate t1/2 and CLint Step6->Step7

Fig 2. Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Data Processing & Pharmacokinetic Calculations

The natural logarithm of the percent parent remaining is plotted against time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life and intrinsic clearance[1]:

  • t1/2​ = 0.693 / k

  • CLint​ = (0.693 / t1/2​ ) × (Volume of incubation / mg microsomal protein)

Conclusion

For drug development professionals optimizing aniline-containing scaffolds, the isopropoxy substitution represents a highly effective structural modification. By leveraging the steric bulk of the branched alkyl chain, medicinal chemists can systematically obstruct CYP450-mediated O-dealkylation, thereby extending the compound's half-life and lowering intrinsic clearance. When evaluated through rigorous, well-controlled microsomal stability assays, isopropoxy-anilines consistently demonstrate superior pharmacokinetic resilience compared to their methoxy and ethoxy counterparts.

References

  • National Center for Biotechnology Information (NIH). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation". Available at:[Link]

  • MDPI. "The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor". Available at: [Link]

  • ACS Publications. "Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity". Available at: [Link]

  • Springer Nature. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes". Available at:[Link]

  • PubMed. "Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes". Available at: [Link]

Sources

Validation

cytotoxicity comparison of aniline derivatives

Aniline and its derivatives represent a highly privileged scaffold in medicinal chemistry, agrochemicals, and industrial manufacturing. While structural modifications of the aniline ring have yielded potent anticancer ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline and its derivatives represent a highly privileged scaffold in medicinal chemistry, agrochemicals, and industrial manufacturing. While structural modifications of the aniline ring have yielded potent anticancer agents, antimicrobial drugs, and dyes, the inherent toxicological liabilities of the primary aromatic amine motif necessitate rigorous cytotoxicity profiling.

As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the cytotoxicity of various aniline derivatives. This guide synthesizes mechanistic insights, comparative in vitro data, and self-validating experimental protocols to assist researchers in structural optimization and risk assessment during drug development.

Mechanisms of Aniline-Induced Cytotoxicity

The cytotoxicity of aniline derivatives is rarely driven by the parent compound alone. Instead, it is predominantly mediated by hepatic bioactivation. Understanding these pathways is critical for rational drug design, as structural substitutions (e.g., halogenation, alkylation) directly influence the rate of bioactivation and subsequent toxicity.

A. CYP450-Mediated N-Hydroxylation

The primary event in aniline-induced cytotoxicity and mutagenicity is N-hydroxylation, catalyzed primarily by Cytochrome P450 enzymes (such as CYP1A2)[1][2]. Density functional theory (DFT) studies demonstrate that this occurs via a hydrogen abstraction and rebound mechanism rather than direct oxygen transfer[1][3].

  • Causality in Toxicity: The resulting N-hydroxylamine metabolite is unstable. It undergoes dehydration to form a highly electrophilic nitrenium ion . This reactive intermediate covalently binds to cellular macromolecules, forming DNA adducts that trigger cell cycle arrest and apoptosis[2].

B. Erythrocyte Toxicity and Oxidative Stress

In systemic circulation, N-hydroxylamines act as potent oxidizing agents. They convert the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia —a condition that severely impairs oxygen transport, leading to cellular hypoxia and secondary organ toxicity[4][5]. Furthermore, redox cycling of these metabolites generates copious amounts of Reactive Oxygen Species (ROS), inducing lipid peroxidation and mitochondrial dysfunction[6].

C. DNA Interstrand Crosslinking (Aniline Mustards)

For specialized chemotherapeutic derivatives like aniline mustards (e.g., melphalan, chlorambucil), cytotoxicity is intentionally driven by the alkylating side chains. The biological potency of these compounds correlates directly with their ability to produce DNA interstrand crosslinks rather than simple chemical reactivity or hydrolysis rates[7].

G Aniline Aniline Derivatives CYP450 CYP450 (e.g., CYP1A2) N-Hydroxylation Aniline->CYP450 Hepatic Metabolism Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Hydrogen Abstraction & Rebound Nitrenium Nitrenium Ion (Reactive Intermediate) Hydroxylamine->Nitrenium Dehydration MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb RBC Oxidation DNA_Adducts DNA Adducts & Crosslinking Nitrenium->DNA_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Nitrenium->ROS Oxidative Stress Apoptosis Cell Death (Apoptosis/Necrosis) MetHb->Apoptosis Cellular Hypoxia DNA_Adducts->Apoptosis ROS->Apoptosis

Mechanistic pathway of aniline derivative bioactivation and subsequent cellular toxicity.

Comparative Cytotoxicity Data

The structural environment of the aniline ring drastically alters its toxicological profile. Electron-withdrawing groups (like halogens) and bulky lipophilic substitutions modify both target affinity and CYP450 binding.

Haloanilines: The Impact of Halogenation

Halogenated anilines (frequently found as disinfection byproducts or pesticide metabolites) exhibit a distinct structure-toxicity relationship. Cytotoxicity increases proportionally with the number of halogen atoms (e.g., Trichloroaniline > Dichloroaniline > Chloroaniline)[8]. Furthermore, brominated anilines consistently demonstrate higher cytotoxicity than their chlorinated analogs due to higher lipophilicity and leaving-group potential[8].

Benzothiazole and Trifluoromethyl Derivatives

In anticancer drug discovery, conjugating the aniline ring with benzothiazole or trifluoromethyl groups aims to maximize targeted cytotoxicity against tumor cells while sparing healthy tissue. Certain benzothiazole aniline derivatives have demonstrated potent efficacy against HepG2 and MCF-7 lines, outperforming standard chemotherapeutics like cisplatin in specific assays[9][10].

Table 1: Comparative In Vitro Cytotoxicity of Selected Aniline Derivatives

Compound ClassSpecific DerivativeCell LineIC50 / EC50Primary Mechanism of Toxicity
Haloanilines 4-ChloroanilineCHO (Ovary)~ModerateOxidative stress, DNA damage[8][11]
Haloanilines 2,4,6-TrichloroanilineCHO (Ovary)Highly ToxicSevere membrane disruption, ROS[8]
Haloanilines 2-BromoanilineCHO (Ovary)2x more toxic than 2-ChloroEnhanced lipophilicity/reactivity[8]
Aniline Mustards Melphalan (L-PAM)LS174T (Colon)High PotencyDNA interstrand crosslinking[7]
Aniline Mustards Chlorambucil (CHL)LS174T (Colon)Moderate PotencyDNA interstrand crosslinking[7]
Benzothiazole Anilines Compound B (Fluorinated)MCF-7 (Breast)5.3 µMApoptosis induction, Cell cycle arrest[9]
Benzothiazole Anilines Compound DHepG2 (Liver)12.9 µMApoptosis induction[9]
Diarylamines 9-phenylacridanU937 (Leukemia)0.17 µMPhototoxicity / Free radical generation[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using orthogonal assays. The following protocols are designed as self-validating systems: if the mechanism holds true, the secondary assay will confirm the primary finding.

Protocol A: High-Throughput Cell Viability (CCK-8 Assay)

Unlike the traditional MTT assay, the Cell Counting Kit-8 (CCK-8) utilizes WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization, reducing handling errors and preserving cell architecture for downstream multiplexing.

Rationale & Causality: WST-8 is reduced by cellular dehydrogenases. Because these enzymes are only active in cells with intact mitochondrial respiration, the amount of formazan dye is directly proportional to the number of living cells[9][10].

  • Cell Seeding: Seed target cells (e.g., HepG2, A549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Prepare serial dilutions of the aniline derivative in medium (ensure final DMSO concentration is ≤0.5% to prevent solvent-induced baseline toxicity)[6].

  • Treatment: Aspirate old media and add 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin or 4-chloroaniline). Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation & Reading: Incubate for 1–4 hours. Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: Calculate the IC50 using non-linear regression. If the IC50 is drastically lower than expected, visually inspect the wells under a microscope to rule out compound precipitation mimicking cell death.

Protocol B: In Vitro CYP450 Bioactivation & Reactive Metabolite Trapping

Because aniline derivatives often require bioactivation to exert toxicity, standard in vitro cell cultures (which frequently lack native CYP450 expression) may yield false-negative safety profiles. This protocol uses human liver microsomes (HLMs) to generate the nitrenium ion, which is subsequently trapped by Glutathione (GSH).

Rationale & Causality: Nitrenium ions have a half-life of milliseconds, making direct detection impossible. GSH acts as a surrogate nucleophile, forming a stable GSH-adduct that can be quantified via LC-MS/MS, proving the bioactivation mechanism[1][2].

  • Incubation Mixture: Combine HLMs (1 mg/mL protein), the aniline derivative (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (required for CYP450 catalytic turnover).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Workflow Seed 1. Cell Seeding (HepG2, A549) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48h, 37°C, 5% CO2) Treat->Incubate Assay 4. CCK-8 Addition (WST-8 Reduction) Incubate->Assay Read 5. Absorbance Reading (OD 450 nm) Assay->Read Analyze 6. Data Analysis (IC50 Calculation) Read->Analyze

Standardized high-throughput workflow for evaluating in vitro cytotoxicity via CCK-8 assay.

References

  • The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid PubMed (NIH) [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 Chemical Research in Toxicology (ACS Publications)[Link]

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Chemical Research in Toxicology (ACS Publications)[Link]

  • Aniline Acute Exposure Guideline Levels NCBI - NIH[Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development IFTM University[Link]

  • Type 1 Phototherapeutic Agents. 2. Cancer Cell Viability and ESR Studies of Tricyclic Diarylamines ACS Medicinal Chemistry Letters[Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes Semantic Scholar[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal ATSDR - CDC[Link]

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts Environmental Science & Technology (ACS Publications)[Link]

  • Concise International Chemical Assessment Document 48: 4-Chloroaniline World Health Organization (UN)[Link]

Sources

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